An In-depth Technical Guide to the Physical and Chemical Properties of 2-Piperidineethanol
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Piperidineethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Piperidineethanol, with the CAS number 1484-84-0, is a heterocyclic organic compound that serves as a versatile building block in synthetic organic chemistry.[1][2] Its unique structure, featuring a piperidine (B6355638) ring and a primary alcohol functional group, makes it a valuable intermediate in the preparation of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Piperidineethanol, detailed experimental protocols for their determination, and a visualization of its application in a relevant synthetic pathway.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of 2-Piperidineethanol are summarized in the tables below. This data is essential for its handling, characterization, and application in research and development.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 1484-84-0 | [1][2][3] |
| Molecular Formula | C₇H₁₅NO | [1][2][3] |
| Molecular Weight | 129.20 g/mol | [1][4] |
| Appearance | White to pale yellow crystalline low melting solid or off-white solid below 30°C; Pale yellow to light brown clear liquid above 38°C.[1][2][5] | |
| Odor | Nearly odorless to mild, sweet, nauseating-floral, warm-herbaceous.[2][5] | |
| Melting Point | 36 - 40 °C | [1][2][6] |
| Boiling Point | 234 °C at 760 mmHg | [1][2][5][6] |
| Density | 1.010 g/cm³ | [1][5] |
| Flash Point | 112.8 °C (closed cup) | [4][5] |
Solubility and Partition Coefficients
| Property | Value | Reference |
| Water Solubility | Very soluble | [5][7] |
| Organic Solvent Solubility | Soluble in organic solvents like chloroform (B151607) and methanol.[2][5] | |
| LogP (Octanol-Water Partition Coefficient) | 0.263 at 22.5 °C | [2] |
| Log Kow | 0.63 | [5] |
| Bio-concentration factor | 3.162 L/Kg | [5] |
Acidity and Spectral Data
| Property | Value | Reference |
| pKa | 15.15 ± 0.10 (Predicted) | [2][8] |
| ¹H NMR Spectrum | Data available, see Spectral Data section for details. | |
| ¹³C NMR Spectrum | Data available, see Spectral Data section for details. | |
| IR Spectrum | Data available, see Spectral Data section for details. | |
| Mass Spectrum | Data available, see Spectral Data section for details. |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of 2-Piperidineethanol are provided below. These protocols are based on standard laboratory techniques for organic compounds.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which 2-Piperidineethanol transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the 2-Piperidineethanol sample is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (36-40 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-2 °C).
Boiling Point Determination (Micro Boiling Point Method)
Objective: To determine the temperature at which the vapor pressure of 2-Piperidineethanol equals the atmospheric pressure.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Clamp and stand
Procedure:
-
Place a small amount (a few milliliters) of 2-Piperidineethanol into a small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.
-
Suspend the assembly in a heating bath, making sure the sample is below the level of the heating medium.
-
Heat the bath gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid has reached its boiling point.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. Record this temperature.
Density Determination (Pycnometer Method)
Objective: To determine the mass per unit volume of 2-Piperidineethanol.
Apparatus:
-
Pycnometer (a small glass flask with a precise volume)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).
-
Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary in the stopper.
-
Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).
-
Remove the pycnometer from the bath, carefully dry the outside, and weigh it. Record this mass (m₂).
-
Empty and dry the pycnometer completely.
-
Since 2-Piperidineethanol is a solid at room temperature, it should be gently heated to just above its melting point before being introduced into the pycnometer.
-
Fill the pycnometer with the molten 2-Piperidineethanol, following the same procedure as with water (steps 3-5). Record the mass of the pycnometer filled with the sample (m₃) at the same temperature.
-
The density of 2-Piperidineethanol can be calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.
Spectral Data and Analysis Protocols
Spectroscopic techniques are crucial for the structural elucidation and confirmation of 2-Piperidineethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
-
Expected Chemical Shifts (δ): The proton NMR spectrum of 2-Piperidineethanol would be expected to show signals for the protons on the piperidine ring, the methylene (B1212753) group adjacent to the nitrogen, the methylene group adjacent to the hydroxyl group, and the hydroxyl and amine protons. The exact chemical shifts would depend on the solvent used.
-
General Experimental Protocol:
-
Dissolve a small amount of 2-Piperidineethanol in a deuterated solvent (e.g., CDCl₃, D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce the connectivity of the protons.
-
¹³C NMR (Carbon-13 NMR):
-
Expected Chemical Shifts (δ): The ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule.
-
General Experimental Protocol:
-
Prepare the sample as described for ¹H NMR.
-
Acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance of ¹³C.
-
Proton-decoupled mode is usually employed to simplify the spectrum to single lines for each carbon.
-
Infrared (IR) Spectroscopy
-
Expected Absorptions: The IR spectrum of 2-Piperidineethanol will exhibit characteristic absorption bands for the O-H stretch of the alcohol (broad, around 3300 cm⁻¹), the N-H stretch of the secondary amine (around 3300 cm⁻¹), C-H stretches of the aliphatic ring and side chain (around 2850-2950 cm⁻¹), and the C-O stretch of the primary alcohol (around 1050 cm⁻¹).
-
General Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the liquid (if melted) or solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.
-
Mass Spectrometry (MS)
-
Expected Fragmentation: In an electron ionization (EI) mass spectrum, 2-Piperidineethanol would be expected to show a molecular ion peak (M⁺) at m/z = 129. Common fragmentation patterns would involve the loss of a water molecule, or cleavage adjacent to the nitrogen atom or the hydroxyl group.
-
General Experimental Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Dissolve the sample in a volatile organic solvent.
-
Inject the solution into the GC-MS instrument.
-
The sample is vaporized and separated on the GC column.
-
The separated components enter the mass spectrometer, where they are ionized (e.g., by electron impact).
-
The resulting ions are separated by their mass-to-charge ratio and detected, generating a mass spectrum.
-
Synthetic Application: Precursor to Spiroimidazolidinone NPC1L1 Inhibitors
2-Piperidineethanol is a key starting material for the synthesis of various pharmacologically active compounds. One notable example is its use in the preparation of spiroimidazolidinone inhibitors of the Niemann-Pick C1-Like 1 (NPC1L1) protein, which are investigated for their potential in treating hypercholesterolemia.[9][10] The following diagram illustrates a generalized synthetic workflow.
References
- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. pennwest.edu [pennwest.edu]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. 2-Piperidinoethanol(3040-44-6) 13C NMR [m.chemicalbook.com]
- 7. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Spiroimidazolidinone NPC1L1 inhibitors. 1: Discovery by 3D-similarity-based virtual screening | Scilit [scilit.com]
- 10. Spiroimidazolidinone NPC1L1 inhibitors. Part 2: structure-activity studies and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
